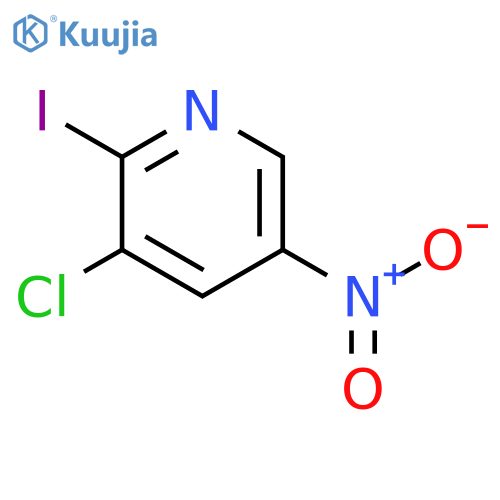

Cas no 488713-29-7 (3-Chloro-2-iodo-5-nitropyridine)

488713-29-7 structure

商品名:3-Chloro-2-iodo-5-nitropyridine

CAS番号:488713-29-7

MF:C5H2ClIN2O2

メガワット:284.43905210495

MDL:MFCD11840993

CID:836084

PubChem ID:36995452

3-Chloro-2-iodo-5-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-iodo-5-nitropyridine

- Pyridine, 3-chloro-2-iodo-5-nitro-

- 3-chloro-2-iodo-5-nitro-pyridine

- AG-A-58734

- ANW-74257

- chloroiodonitropyridine

- CTK5I4133

- GC-0608

- 488713-29-7

- SCHEMBL1303639

- DA-17100

- CS-0146031

- AKOS005072708

- DTXSID60653218

- FCXUHIMBZWWQMB-UHFFFAOYSA-N

- MFCD11840993

- AC-27217

-

- MDL: MFCD11840993

- インチ: InChI=1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H

- InChIKey: FCXUHIMBZWWQMB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1Cl)I)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 283.88495g/mol

- どういたいしつりょう: 283.88495g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 58.7Ų

じっけんとくせい

- ゆうかいてん: 74-76°

3-Chloro-2-iodo-5-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92934-250MG |

3-chloro-2-iodo-5-nitropyridine |

488713-29-7 | 95% | 250MG |

¥ 1,102.00 | 2023-04-13 | |

| TRC | C386718-50mg |

3-Chloro-2-iodo-5-nitropyridine |

488713-29-7 | 50mg |

$ 135.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92934-10G |

3-chloro-2-iodo-5-nitropyridine |

488713-29-7 | 95% | 10g |

¥ 13,728.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92934-5G |

3-chloro-2-iodo-5-nitropyridine |

488713-29-7 | 95% | 5g |

¥ 8,236.00 | 2023-04-13 | |

| abcr | AB269806-500 mg |

3-Chloro-2-iodo-5-nitropyridine, 95%; . |

488713-29-7 | 95% | 500mg |

€315.00 | 2023-04-26 | |

| Apollo Scientific | OR303753-1g |

3-Chloro-2-iodo-5-nitropyridine |

488713-29-7 | 1g |

£250.00 | 2023-09-01 | ||

| TRC | C386718-10mg |

3-Chloro-2-iodo-5-nitropyridine |

488713-29-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C386718-100mg |

3-Chloro-2-iodo-5-nitropyridine |

488713-29-7 | 100mg |

$ 210.00 | 2022-06-06 | ||

| Chemenu | CM125359-1g |

3-chloro-2-iodo-5-nitropyridine |

488713-29-7 | 95% | 1g |

$320 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047347-500mg |

3-Chloro-2-iodo-5-nitropyridine |

488713-29-7 | >95% | 500mg |

3607.0CNY | 2021-07-05 |

3-Chloro-2-iodo-5-nitropyridine 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

488713-29-7 (3-Chloro-2-iodo-5-nitropyridine) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 68551-17-7(Isoalkanes, C10-13)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:488713-29-7)3-Chloro-2-iodo-5-nitropyridine

清らかである:99%

はかる:10g

価格 ($):1861.0